8-Hydroxychlorpromazine

Descripción general

Descripción

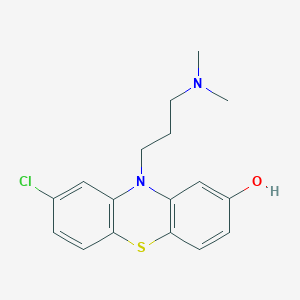

8-Hydroxychlorpromazine is a derivative of chlorpromazine, a phenothiazine neuroleptic used primarily as an antipsychotic medication. This compound is characterized by the presence of a hydroxyl group at the eighth position of the chlorpromazine molecule. It is known for its significant pharmacological properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxychlorpromazine typically involves the hydroxylation of chlorpromazine. This can be achieved through various methods, including chemical and enzymatic processes. One common method involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of chlorpromazine at the eighth position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 8-Hydroxychlorpromazine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form various reduced phenothiazine derivatives.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, reduced phenothiazine derivatives, and various substituted phenothiazines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

8-Hydroxychlorpromazine exhibits several pharmacological properties primarily attributed to its interaction with neurotransmitter receptors:

- Dopamine Receptor Antagonism : It primarily acts as an antagonist at D2 dopamine receptors, which are crucial in managing psychotic disorders. Additionally, it may interact with D1 and D3 receptors, influencing various dopaminergic pathways.

- Serotonin and Histamine Activity : The compound also shows activity at serotonin receptors, potentially affecting mood and anxiety levels. Its interaction with histamine H1 receptors contributes to its antiemetic properties.

Therapeutic Research Applications

The research surrounding this compound focuses on its potential therapeutic roles beyond traditional antipsychotic use:

- Mood Disorders : Due to its serotonergic activity, there is ongoing investigation into its efficacy in treating mood disorders, particularly those characterized by anxiety and depression.

- Anticancer Properties : Some studies suggest that derivatives of this compound may exhibit anticancer effects, warranting further exploration into its mechanisms and efficacy against various cancer cell lines .

Interaction Studies

Research has indicated that this compound can influence the pharmacokinetics of other drugs metabolized by cytochrome P450 enzymes. This interaction is significant in polypharmacy scenarios, particularly in patients undergoing treatment for multiple conditions.

Case Study 1: Chlorpromazine-Induced Side Effects

A study involving patients with chlorpromazine-induced abnormal skin pigmentation demonstrated that substituting chlorpromazine with other neuroleptics led to the resolution of symptoms over time. This highlights the importance of understanding the metabolic pathways and effects of its derivatives like this compound in clinical settings .

Case Study 2: Visceral Hypersensitivity

Research on the effects of chlorpromazine on visceral hypersensitivity in rats indicated that pre-administration of chlorpromazine significantly decreased visceral sensitivity induced by butyrate. This suggests potential applications for managing gastrointestinal disorders through modulation of neurotransmitter systems .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical methods, which are essential for producing sufficient quantities for research purposes. The compound's structure includes a phenothiazine core with a hydroxyl group at the eighth position, influencing its pharmacological properties.

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 8-Hydroxychlorpromazine involves its interaction with various molecular targets, including dopaminergic and serotonergic receptors. It acts as an antagonist at these receptors, blocking their activity and thereby exerting its pharmacological effects. The compound also undergoes metabolic transformations catalyzed by cytochrome P450 enzymes, leading to the formation of active metabolites .

Comparación Con Compuestos Similares

7-Hydroxychlorpromazine: Another hydroxylated derivative of chlorpromazine, differing only in the position of the hydroxyl group.

Mono-N-desmethylchlorpromazine: A metabolite of chlorpromazine with a demethylated nitrogen atom.

Chlorpromazine 5-sulfoxide: An oxidized derivative of chlorpromazine.

Comparison: 8-Hydroxychlorpromazine is unique due to its specific hydroxylation at the eighth position, which imparts distinct pharmacological properties compared to its analogs. For instance, 7-Hydroxychlorpromazine and mono-N-desmethylchlorpromazine exhibit different receptor binding affinities and metabolic pathways .

Actividad Biológica

8-Hydroxychlorpromazine (8-OH-CPZ) is a hydroxylated derivative of chlorpromazine, a well-known antipsychotic medication belonging to the phenothiazine class. This compound is notable for its significant biological activity, particularly as a dopamine receptor antagonist, and has been the subject of various studies exploring its pharmacological properties and therapeutic potential.

Target Receptors

This compound primarily acts as a strong antagonist of the dopaminergic D2 receptor . This interaction is crucial for its antipsychotic effects, as it inhibits the physiological actions of dopamine, which are often dysregulated in conditions such as schizophrenia and bipolar disorder.

Biochemical Pathways

The metabolic pathways of 8-OH-CPZ include:

- S-oxidation

- Aromatic hydroxylation

- N-dealkylation

These pathways are vital for understanding how the compound is processed in the body and its resultant pharmacological effects.

Pharmacokinetics

The pharmacokinetics of 8-OH-CPZ are influenced by its parent compound, chlorpromazine. It exhibits multicompartmental characteristics with significant variability among individuals. The compound's distribution and localization within tissues can affect its efficacy and safety profile .

Antipsychotic Effects

Research indicates that 8-OH-CPZ effectively reduces symptoms associated with psychotic disorders by antagonizing D2 receptors. This action is particularly relevant in treating schizophrenia and the manic phases of bipolar disorder, where dopaminergic overactivity is implicated .

Additional Biological Activities

Beyond its antipsychotic properties, this compound has demonstrated other biological activities:

- Antioxidant Properties : It may exert protective effects against oxidative stress.

- Antimicrobial Activity : Some studies suggest potential efficacy against certain bacterial strains, although further research is needed to establish clinical relevance .

- Neuroprotective Effects : Its role as an iron chelator has been investigated for neuroprotective applications .

Tissue Distribution Studies

A study examining the tissue localization of 8-OH-CPZ found that this compound, along with its 7-hydroxy isomer, exhibits specific localization patterns within various tissues. These findings suggest that the tissue distribution could significantly influence the pharmacological activity of chlorpromazine derivatives .

Clinical Implications

In clinical settings, 8-OH-CPZ has been evaluated for its potential to enhance therapeutic outcomes in patients with treatment-resistant schizophrenia. A notable case involved a patient who exhibited significant symptom reduction following treatment with 8-OH-CPZ as an adjunct to standard therapy .

Comparative Efficacy

In comparative studies against other antipsychotics, 8-OH-CPZ has shown comparable efficacy while presenting a different side effect profile. For instance, it may have a lower incidence of extrapyramidal symptoms compared to traditional antipsychotics like haloperidol .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUDVAYGFVRZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192510 | |

| Record name | 8-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3926-67-8 | |

| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxychlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the tissue distribution of 8-Hydroxychlorpromazine?

A1: Research indicates that this compound, alongside its 7-hydroxy isomer, exhibits localization within specific tissues. While the precise distribution pattern remains to be fully elucidated, this finding suggests a potential role for these metabolites in the pharmacological activity of chlorpromazine. [] Further investigation is necessary to determine the significance of this tissue localization.

Q2: How does the structure of this compound compare to its parent compound, chlorpromazine, and what are the implications of this structural difference?

A2: this compound is a metabolite of chlorpromazine, characterized by the addition of a hydroxyl group (-OH) at the 8th position of the phenothiazine ring. [] This structural modification can potentially alter the molecule's interactions with biological targets, impacting its pharmacological activity, potency, and metabolism. Further research is needed to fully understand the specific consequences of this structural change.

Q3: Are there established methods for synthesizing this compound in a laboratory setting?

A3: Yes, this compound can be synthesized alongside its 7-hydroxy isomer through a multi-step process. This synthesis involves the creation of 7,8-dihydroxychlorpromazine, followed by selective removal of one of the hydroxyl groups. [] This synthetic route allows researchers to obtain sufficient quantities of this compound for further in vitro and in vivo studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.